1,3,5-Trithiane

Vue d'ensemble

Description

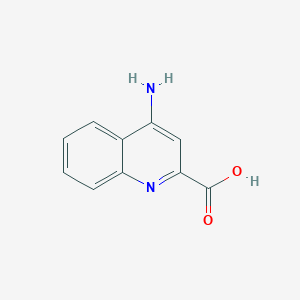

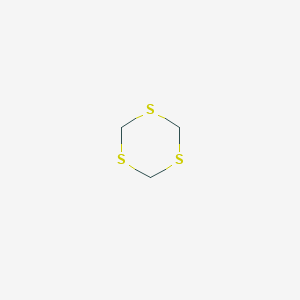

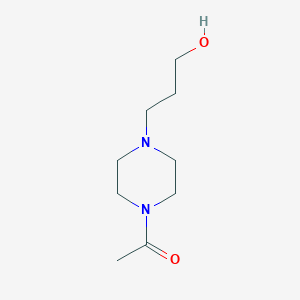

1,3,5-Trithiane is a chemical compound with the formula (CH₂S)₃. It is a heterocyclic compound and the cyclic trimer of thioformaldehyde, which is otherwise unstable. The structure consists of a six-membered ring with alternating methylene bridges and thioether groups . This compound is known for its role as a building block in organic synthesis, particularly as a masked source of formaldehyde .

Applications De Recherche Scientifique

1,3,5-Trithiane has several applications in scientific research:

Organic Synthesis: It serves as a masked source of formaldehyde, allowing for controlled release of formaldehyde in various synthetic processes.

Coordination Chemistry: This compound acts as a ligand in the formation of coordination compounds, including silver-alkynyl clusters and coordination polymers

Photoluminescence Studies: The compound has been used to construct luminous coordination compounds with d10 metal ions, such as silver, which show bright emission at room temperature.

Mécanisme D'action

. . . .

Mode of Action

1,3,5-Trithiane interacts with its targets by being a masked source of formaldehyde . In one application, it is deprotonated with organolithium reagents to give the lithium derivative, which can be alkylated . This interaction results in the formation of new compounds.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in organic synthesis. It serves as a precursor to other organosulfur reagents . For example, chlorination in the presence of water affords the chloromethyl sulfonyl chloride .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of new compounds through organic synthesis. It is used as a building block molecule, providing a source of formaldehyde . This leads to the creation of new compounds with potential applications in various fields.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with organolithium reagents requires specific conditions . Additionally, its solubility in water and other solvents can affect its stability and efficacy .

Méthodes De Préparation

1,3,5-Trithiane is typically prepared by treating formaldehyde with hydrogen sulfide . The reaction conditions involve the following steps:

- Formaldehyde is reacted with hydrogen sulfide gas.

- The reaction mixture is then allowed to cool, leading to the formation of this compound as a solid product.

In industrial settings, the synthesis of this compound follows similar principles but may involve optimized conditions to enhance yield and purity. The compound can be crystallized from acetic acid or toluene to achieve high purity .

Analyse Des Réactions Chimiques

1,3,5-Trithiane undergoes various chemical reactions, including:

-

Deprotonation and Alkylation: : When treated with organolithium reagents, this compound can be deprotonated to form a lithium derivative, which can then be alkylated . For example:

- (CH₂S)₃ + RLi → (CH₂S)₂(CHLiS) + RH

- (CH₂S)₂(CHLiS) + R’Br → (CH₂S)₂(CHRS) + LiBr

- (CH₂S)₂(CHRS) + H₂O → R’CHO + …

-

Chlorination: : In the presence of water, chlorination of this compound yields chloromethyl sulfonyl chloride :

- (CH₂S)₃ + 9 Cl₂ + 6 H₂O → 3 ClCH₂SO₂Cl + 12 HCl

These reactions highlight the versatility of this compound in forming various derivatives and products.

Comparaison Avec Des Composés Similaires

1,3,5-Trithiane is part of a class of heterocycles known as trithianes. Similar compounds include:

2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane (Trithioacetone): This compound is the trimer of thioacetone and shares a similar ring structure with alternating carbon and sulfur atoms.

Thioformaldehyde Trimer: Another cyclic trimer of thioformaldehyde, similar in structure to this compound.

What sets this compound apart is its widespread use as a building block in organic synthesis and its ability to form stable coordination compounds with metals.

Propriétés

IUPAC Name |

1,3,5-trithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S3/c1-4-2-6-3-5-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORRLQMLLQLPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SCSCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059778 | |

| Record name | 1,3,5-Trithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a strong offensive odor; [Alfa Aesar MSDS], Solid | |

| Record name | 1,3,5-Trithiacyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-Trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

291-21-4 | |

| Record name | 1,3,5-Trithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trithiacyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000291214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Trithiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trithiane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trithiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRITHIANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AM764YC6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-Trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C | |

| Record name | 1,3,5-Trithiane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3,5-trithiane?

A1: this compound has the molecular formula C3H6S3 and a molecular weight of 126.24 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound and its derivatives can be characterized using various spectroscopic techniques. These include:

- NMR Spectroscopy (1H and 13C): NMR is valuable for analyzing the structure and conformation of 1,3,5-trithianes. For example, the anomeric effect in these compounds, where substituents prefer the axial position, has been studied extensively using NMR. [, , , ]

- IR Spectroscopy: IR spectroscopy helps identify functional groups and can be used to characterize this compound and its derivatives. [, , ]

- Mass Spectrometry (MS): MS is useful for determining the molecular weight and fragmentation patterns of this compound derivatives, aiding in structural elucidation. [, , ]

Q3: What is the typical conformation of the this compound ring?

A3: this compound usually adopts a chair conformation, similar to cyclohexane. [, ]

Q4: Is there a significant energy difference between the axial and equatorial conformers in substituted 1,3,5-trithianes?

A4: Yes, a phenomenon called the anomeric effect leads to a preference for the axial conformation in many 2-substituted 1,3,5-trithianes. This effect is stronger in trithianes compared to similar oxygen-containing rings like 1,3-dioxane. [, , , , ]

Q5: How can this compound be used in organic synthesis?

A5: this compound is a valuable reagent in organic synthesis, particularly as a masked carbonyl group.

- Formation of 2-Lithio-1,3,5-trithiane: Treatment with n-butyllithium deprotonates this compound at the 2-position, generating the nucleophilic 2-lithio derivative. [, , ]

- Reaction with Electrophiles: The 2-lithio derivative readily reacts with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the 2-position. [, , ]

- Hydrolysis to Aldehydes: The trithiane group can be easily removed under mild conditions to regenerate the corresponding aldehyde functionality, making it a useful protecting group in multi-step syntheses. [, ]

Q6: Can this compound undergo polymerization?

A6: Yes, this compound can undergo cationic ring-opening polymerization to form polythiomethylene (poly(methylene sulfide)). [, , , ]

- Initiation: Polymerization can be initiated by UV irradiation [, ] or using chemical initiators. []

- Solid-State Polymerization: Interestingly, this compound can polymerize in the solid state. [, ] This process is influenced by factors like temperature and the nature of the initiator.

Q7: Can this compound form complexes with metal ions?

A7: Yes, this compound can act as a ligand and coordinate to metal centers. [, , , ] For example, it can form complexes with:* Triruthenium Clusters: In these complexes, the trithiane acts as a capping ligand, coordinating to the metal center through its sulfur atoms. []* Cobalt Clusters: Similar to its behavior with ruthenium, this compound can form complexes with cobalt clusters, typically coordinating to the basal face of the cluster. []

Q8: Are there applications of this compound and its derivatives in materials science?

A8: Yes, derivatives of this compound have potential applications in materials science, particularly in the development of:

- Optical Materials: Certain thiol compounds derived from this compound have shown promise as components in optical materials due to their refractive index and Abbe number. []

- Electrochromic Materials: Some diarylmethylene-substituted 1,3,5-trithianes exhibit interesting redox properties and can undergo reversible color changes upon electrochemical oxidation and reduction, making them potentially useful in electrochromic devices. []

Q9: Are there any analytical applications of this compound?

A9: Yes, this compound has been explored as a sensing component in ion-selective electrodes:

- Cerium(III) Ion-Selective Electrode: A PVC membrane electrode incorporating this compound as a carrier exhibited selectivity for cerium(III) ions over other metal ions. [, ]

Q10: Have computational methods been used to study this compound?

A10: Yes, computational chemistry has played a significant role in understanding the properties and reactivity of this compound. Some key findings include:

- Enthalpy of Formation: High-level ab initio calculations have been used to accurately determine the enthalpy of formation of this compound, providing insights into its thermodynamic stability. []

- Anomeric Effect: Computational studies have provided a theoretical basis for the observed anomeric effect in this compound derivatives. [, , ]

- Stereoelectronic Interactions: Calculations have helped elucidate the nature of stereoelectronic interactions, including n(F) → σ*(C-X) interactions, in fluorinated this compound derivatives. []

Q11: Have there been efforts to model the interactions of this compound and its derivatives using computational methods?

A11: Yes, various computational approaches have been employed to model the interactions of this compound and its derivatives:

- Semi-Empirical Calculations: Semi-empirical methods, such as those implemented in Gaussian software, have been used to estimate the contribution of dipole-dipole interactions in the complexation of this compound with iodine monobromide. []

- Density Functional Theory (DFT): DFT calculations have been used to investigate the electronic structure and redox properties of this compound derivatives, particularly those with extended conjugated systems. []

Q12: Is this compound found in nature?

A12: Yes, this compound is a naturally occurring compound. It is found as a volatile flavor component in garlic, contributing to its characteristic odor. []

Q13: What are the alternatives to this compound for its various applications?

A13: The choice of alternatives to this compound depends on the specific application:* Organic Synthesis: Other masked carbonyl protecting groups, such as 1,3-dithianes, can be considered. [] * Polymerization: Other cyclic thioethers or related monomers can be used to synthesize polythiomethylene or other sulfur-containing polymers. []* Metal Complexation: A wide range of sulfur-containing ligands with different ring sizes and substituents can be used to tune the properties of metal complexes. []

Q14: What is the historical context of research on this compound?

A14: Research on this compound has evolved over several decades, encompassing various aspects:* Early Studies (Mid-20th Century): Initial investigations focused on the synthesis, structure, and basic reactivity of this compound and its derivatives. [, , , ]* Anomeric Effect (Late 20th Century): Extensive research explored the anomeric effect in this compound derivatives, using NMR spectroscopy and computational methods to understand its origin and consequences. [, , , , , ]* Applications (Late 20th and Early 21st Century): More recent work has focused on exploring the applications of this compound and its derivatives in areas such as organic synthesis, materials science, and analytical chemistry. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)

![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)